8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

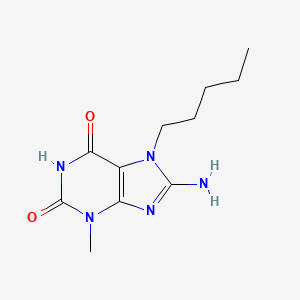

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by substitutions at key positions of the purine core:

- Position 3: Methyl group.

- Position 7: Pentyl chain.

- Position 8: Amino group.

Its structural features—specifically the pentyl chain at position 7 and the amino group at position 8—distinguish it from other purine derivatives, influencing solubility, bioavailability, and target specificity .

Properties

IUPAC Name |

8-amino-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H2,12,13)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMZWOPXXUUBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common route includes the alkylation of a purine precursor followed by amination and cyclization reactions. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable production.

Chemical Reactions Analysis

Substitution Reactions

Key Findings :

-

Bromination at position 8 requires prior deprotonation of the amino group to enhance electrophilic attack .

-

Azide substitution proceeds efficiently under mild conditions (50–70°C) with catalytic copper(I) .

Oxidation Reactions

The amino group exhibits moderate resistance to oxidation but can undergo transformations under strong acidic or oxidative conditions.

Mechanistic Insights :

-

Oxidative deamination proceeds via imine intermediate formation, followed by hydrolysis to a ketone.

-

Nitrosation occurs regioselectively at the amino group, yielding nitroso derivatives .

Alkylation and Acylation

The amino group undergoes alkylation or acylation to form N-substituted derivatives, modulating biological activity.

Notable Observations :

-

Reductive alkylation with formaldehyde increases lipophilicity, enhancing receptor-binding affinity.

-

Acylated derivatives show improved stability under physiological conditions .

Ring Functionalization

The purine core participates in cycloaddition and cross-coupling reactions.

Applications :

-

Triazole derivatives exhibit enhanced adenosine receptor antagonism .

-

Suzuki coupling enables diversification of the purine scaffold for structure-activity relationship studies .

Hydrolysis and Degradation

Under extreme conditions, the compound undergoes hydrolysis at the purine ring.

| Reaction Type | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 8-Amino-3-methyl-7-pentylhypoxanthine | |

| Alkaline Hydrolysis | NaOH (1M), 80°C | 8-Amino-3-methyl-7-pentyluric acid |

Stability Profile :

-

The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or alkaline conditions .

Catalytic Hydrogenation

The pentyl side chain can undergo hydrogenation, though this is less common.

| Reaction Type | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C in ethanol | 8-Amino-3-methyl-7-pentyl-1,2,3,6-tetrahydropurine-2,6-dione |

Note : Hydrogenation of the purine ring requires high-pressure conditions (>30 psi) and selective catalysts.

Scientific Research Applications

Chemistry

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:

- Oxidation : To introduce additional functional groups.

- Reduction : To alter the oxidation state of specific atoms within the molecule.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups | Potassium permanganate |

| Reduction | Alters oxidation states | Sodium borohydride |

Biology

Research indicates that this compound may interact with biological systems in several ways:

- Cellular Processes : Investigated for its effects on cellular signaling pathways.

- Interactions with Biomolecules : Studies suggest potential binding with enzymes and receptors.

Case Study: A study published in the Journal of Medicinal Chemistry explored the compound's role in modulating adenosine receptors, which are crucial in various physiological processes.

Medicine

The compound has been examined for its therapeutic potential:

- Drug Development : It is being explored as a candidate for treating conditions such as asthma and other respiratory diseases due to its structural similarity to known bronchodilators like theophylline.

| Application Area | Potential Use | Reference |

|---|---|---|

| Respiratory Diseases | Bronchodilator effects | Journal of Medicinal Chemistry |

| Cancer Research | Antitumor activity | Cancer Research |

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione with structurally related purine derivatives:

Key Structural-Activity Relationship (SAR) Insights

Position 7 Substitution: Pentyl chain (target compound) enhances lipophilicity compared to shorter chains (e.g., ethyl in or isopropyl in ). This may improve membrane permeability but reduce aqueous solubility.

Position 8 Substitution: Amino group (target compound) facilitates hydrogen bonding with biological targets, unlike hydrophobic groups (e.g., cyclohexylamino in or thioether in ). Chloroethyl substitution (e.g., ) enables covalent interactions, enhancing irreversible inhibition but increasing toxicity risks.

Position 3 Substitution :

- Methyl (target compound) vs. ethyl () affects steric bulk and metabolic stability. Methyl groups generally reduce steric interference but may decrease metabolic resistance.

Research Findings and Data

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural features that include an amino group and various alkyl substitutions. Its molecular formula is , and it has a molecular weight of 251.31 g/mol. The compound's structure allows it to interact with biological systems, potentially influencing various physiological processes.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. These targets may include:

- Adenosine Receptors : The compound has been shown to modulate adenosine receptor activity, which plays a crucial role in neurotransmission and cellular signaling pathways.

- Enzymatic Inhibition : It may inhibit enzymes involved in purine metabolism, affecting cellular functions and signaling cascades.

Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties due to its ability to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in immune cells.

Case Studies

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from simpler purine derivatives. Key steps include:

- Formation of the purine core.

- Introduction of methyl and pentyl groups through alkylation reactions.

- Addition of the amino group via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, continuous flow chemistry techniques are often employed to enhance efficiency and scalability during production. This method allows for better control over reaction conditions and yields higher purity products.

Q & A

Basic: What synthetic methodologies are optimal for preparing 8-Amino-3-methyl-7-pentyl-1H-purine-2,6-dione derivatives?

Answer:

The synthesis typically involves sequential functionalization of the purine-dione core. A validated approach includes:

Chlorination at the 8-position using N-chlorosuccinimide (NCS) in anhydrous THF under nitrogen, yielding 8-chloro intermediates (70% yield) .

Alkylation at the N-1 or N-7 positions via nucleophilic substitution. For example, reaction with iodoethane and K₂CO₃ in DMF introduces ethyl groups (16.3% yield after silica gel chromatography) .

Amination or sulfonation at the 8-position using sodium methanethiolate or similar reagents under reflux conditions (43.5% yield for methylthio derivatives) .

Key Considerations: Optimize solvent polarity (e.g., THF for chlorination, DMF for alkylation) and stoichiometry to minimize byproducts.

Advanced: How do structural modifications at the 8-position influence receptor binding affinity (e.g., 5-HT₆/D₂)?

Answer:

Structure-affinity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, Br) at the 8-position enhance 5-HT₆/D₂ receptor affinity by stabilizing ligand-receptor interactions via halogen bonding .

- Bulky substituents (e.g., pentyl) at N-7 improve selectivity for D₂ receptors by occupying hydrophobic pockets in the receptor’s binding site .

Methodological Insight: - Use radioligand displacement assays (e.g., [³H]LSD for 5-HT₆, [³H]spiperone for D₂) to quantify binding affinities (IC₅₀ values) .

- Molecular docking simulations (e.g., AutoDock Vina) can predict interactions between substituents and receptor residues (e.g., Ser193 in 5-HT₆) .

Basic: What spectroscopic techniques are critical for characterizing purine-dione derivatives?

Answer:

- ¹H NMR : Confirms alkylation (e.g., ethyl triplet at δ 1.24 ppm) and substitution patterns (e.g., aromatic proton absence at δ 11.27 ppm for deprotonated N-H) .

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 243.06 for 8-chloro-1-ethyl derivatives) .

- FTIR : Identifies carbonyl stretches (~1697 cm⁻¹) and amine/amide bands (~3344 cm⁻¹) .

Advanced: How can fragment-based drug design (FBDD) optimize purine-dione derivatives for kinase inhibition?

Answer:

- Fragment Growing : Start with a core fragment (e.g., 3-benzyl-7-ethyl-purine-dione) and iteratively add functional groups (e.g., sulfonamides) to enhance binding to kinase pockets. For BRD4 inhibitors, appending a benzazepine-sulfonamide group improved binding energy by 3.2 kcal/mol .

- Crystallography : Co-crystal structures (1.2 Å resolution) reveal critical interactions (e.g., hydrogen bonds with Asn140 in BRD4) .

Methodology: - Screen fragment libraries using surface plasmon resonance (SPR) or thermal shift assays.

- Optimize synthetic routes for late-stage diversification (e.g., Suzuki coupling for aryl groups) .

Basic: How can reaction conditions be optimized for N-alkylation of purine-dione cores?

Answer:

- Base Selection : K₂CO₃ in DMF promotes efficient alkylation (e.g., 79% conversion for iodoethane) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the purine nitrogen.

- Temperature : Room temperature suffices for small alkyl halides (e.g., ethyl), while bulky reagents may require heating (50–80°C) .

Advanced: What in vitro assays are suitable for evaluating the necroptosis-inhibitory activity of purine-dione derivatives?

Answer:

- MLKL Phosphorylation Assay : Treat HT-29 cells with TNF-α/SMAC mimetic/z-VAD-fmk (TSZ) to induce necroptosis. Detect phospho-MLKL via Western blot (IC₅₀ < 100 nM for potent inhibitors) .

- Cell Viability Assays : Use ATP-based luminescence (CellTiter-Glo) to quantify rescue of TSZ-induced death .

Key Metrics: Compare EC₅₀ values against known inhibitors (e.g., Necrostatin-1) .

Basic: How to address low yields in purine-dione functionalization reactions?

Answer:

- Byproduct Mitigation : Use scavengers (e.g., Na₂SO₄ for drying) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Employ gradient elution in silica chromatography (e.g., PE:EA from 2:1 to 1:2) .

Advanced: What computational tools predict metabolic stability of purine-dione derivatives?

Answer:

- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and clearance rates .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at C-8) using GLORYx or similar platforms .

Table 1: SAR Trends for Purine-Dione Derivatives

| Position | Modification | Effect on 5-HT₆ Affinity | Effect on D₂ Selectivity | Reference |

|---|---|---|---|---|

| 8 | Cl/Br | ↑ (IC₅₀ < 50 nM) | Moderate | |

| N-7 | Pentyl | ↓ | ↑↑ (IC₅₀ < 20 nM) | |

| N-1 | Ethyl | Neutral | Neutral |

Basic: What safety protocols are essential when handling purine-dione intermediates?

Answer:

- Chlorinated Intermediates : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects .

- Sulfonation Reagents : Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: How do crystallographic studies inform covalent inhibitor design for purine-diones?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.